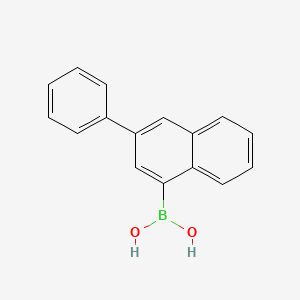
Tris(2-chlorobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-chlorobenzyl)amine is an organic compound characterized by the presence of three 2-chlorobenzyl groups attached to a central nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: Tris(2-chlorobenzyl)amine can be synthesized through the reaction of 2-chlorobenzyl chloride with aqueous ammonia in ethanol. The reaction typically involves the following steps:
Reaction Setup: 2-chlorobenzyl chloride is dissolved in ethanol.
Addition of Ammonia: Aqueous ammonia is added to the solution.
Reaction Conditions: The mixture is stirred and heated to facilitate the reaction.
Product Isolation: The product is isolated by recrystallization, yielding colorless cubes of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques to obtain the desired purity and yield.
化学反応の分析
Types of Reactions: Tris(2-chlorobenzyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chlorobenzyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidation states of the nitrogen atom, resulting in compounds with varying properties.
科学的研究の応用
Tris(2-chlorobenzyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tris(2-chlorobenzyl)amine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve coordination chemistry and nucleophilic substitution reactions .
類似化合物との比較
Tris(2-bromobenzyl)amine: Similar in structure but with bromine atoms instead of chlorine.
Tris(2-chloroethyl)amine: Contains 2-chloroethyl groups instead of 2-chlorobenzyl groups.
Comparison:
Tris(2-chlorobenzyl)amine vs. Tris(2-bromobenzyl)amine: The presence of chlorine vs. bromine affects the reactivity and physical properties of the compounds. Bromine is larger and more polarizable than chlorine, which can influence the compound’s behavior in chemical reactions.
This compound vs. Tris(2-chloroethyl)amine: The benzyl groups in this compound provide greater steric hindrance and different electronic properties compared to the ethyl groups in tris(2-chloroethyl)amine, leading to differences in reactivity and applications.
特性
IUPAC Name |
1-(2-chlorophenyl)-N,N-bis[(2-chlorophenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl3N/c22-19-10-4-1-7-16(19)13-25(14-17-8-2-5-11-20(17)23)15-18-9-3-6-12-21(18)24/h1-12H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMODAYUSAHXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![13H-Spiro[benzo[c]indeno[2,1-a]carbazole-14,9'-fluorene]](/img/structure/B8212445.png)
![6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B8212448.png)

![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)


![2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate](/img/structure/B8212485.png)
